molecular formula C15H15N3O3 B8613098 4-(2-Nitro-4-(pyridin-3-yl)phenyl)morpholine

4-(2-Nitro-4-(pyridin-3-yl)phenyl)morpholine

Cat. No. B8613098
M. Wt: 285.30 g/mol
InChI Key: HPGDMKMMPIMKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940724B2

Procedure details

A solution of 4-(2-nitro-4-(pyridin-3-yl)phenyl)morpholine (300 mg, 0.24 mmol) in MeOH (140 mL) was reduced using a continuous flow hydrogenation reactor (flow rate: 1 mL/min, 10% mol Pd/C, temperature 40° C., H2 pressure: 10 bar) to give 2-morpholino-5-(pyridin-3-yl)aniline.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:5]=1[N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)([O-])=O>CO.[Pd]>[O:19]1[CH2:20][CH2:21][N:16]([C:5]2[CH:6]=[CH:7][C:8]([C:10]3[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=3)=[CH:9][C:4]=2[NH2:1])[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C=1C=NC=CC1)N1CCOCC1
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=C(N)C=C(C=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.